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Introduction: Properties and Reactivity of
Dinitromethane
Dinitromethane, CH₂(NO₂)₂, is a unique organic compound whose utility in synthesis is

dominated by the high acidity of its methylene protons. The presence of two powerful electron-

withdrawing nitro groups significantly stabilizes the conjugate base, making dinitromethane far

more acidic than nitromethane. This property is the cornerstone of its role as a versatile

precursor to potent carbon nucleophiles.

While stable for extended periods at 0 °C, pure dinitromethane is an unstable oil at ambient

temperatures and its transportation is restricted by the U.S. Department of Transportation.[1]

For synthetic applications, it is almost exclusively used in the form of its stable alkali metal salts

(e.g., potassium dinitromethanide) or generated in situ by deprotonation. The resulting

dinitromethanide anion is a soft, resonance-stabilized nucleophile, primed to react with a

variety of electrophilic partners. This document outlines the primary reaction mechanisms of

dinitromethane with both electrophiles and nucleophiles, providing detailed protocols for key

transformations.
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Table 1: Physicochemical Properties of Dinitromethane

Property Value Reference

Chemical Formula CH₂N₂O₄ [1]

Molar Mass 106.037 g·mol⁻¹ [1]

Appearance Colorless liquid [1]

pKa (in DMSO) 3.6 [1]

Dinitromethane's Predominant Role: A Nucleophile
Precursor
The vast majority of dinitromethane's synthetic applications involve its deprotonation to form

the dinitromethanide anion. This anion then serves as the nucleophile in subsequent carbon-

carbon bond-forming reactions. Reactions where neutral dinitromethane acts as an

electrophile are not common in standard organic synthesis.

Generation of the Dinitromethanide Anion
The dinitromethanide anion is readily formed by treating dinitromethane or its stable salts with

a suitable base. The negative charge is delocalized across the carbon and the oxygen atoms of

the two nitro groups, resulting in a highly stabilized carbanion.

Caption: Deprotonation of dinitromethane and resonance stabilization of the resulting anion.

Reactions of Dinitromethanide Anion with
Electrophiles
Michael Addition to α,β-Unsaturated Systems
The dinitromethanide anion is an excellent Michael donor, participating in conjugate addition

reactions with various Michael acceptors like α,β-unsaturated ketones, esters, and nitriles.[2]

This reaction is a reliable method for forming C-C bonds. The reaction is typically catalyzed by

a base and can be performed efficiently in a biphasic system using a phase-transfer catalyst to

shuttle the hydroxide ion into the organic phase.[2]
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Caption: General mechanism for the Michael addition of the dinitromethanide anion.

Table 2: Representative Yields for Michael Addition Reactions
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Michael
Donor

Michael
Acceptor

Base/Cataly
st

Solvent Yield (%) Reference

Nitromethane

Ethyl

Cinnamate

Derivative

K₂CO₃ /

TEBA
Nitromethane 89 [3]

Nitroalkane
β-

Nitrostyrene

Phosphate

Buffer (pH

7.0)

Water ~95 [4]

Nitroalkane Acrylonitrile
NaOH /

TBAC
Water/CH₂Cl₂ 85 [2]

Data for

nitromethane

is presented

as a close

analogue due

to the scarcity

of specific

quantitative

data for

dinitromethan

e.

Protocol 3.1: Phase-Transfer Catalyzed Michael Addition

This protocol is adapted from general procedures for nitroalkanes.[1][2]

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the

Michael acceptor (1.0 eq) and the dinitromethane salt (e.g., potassium dinitromethanide,

1.2 eq).

Solvent Addition: Add dichloromethane (CH₂Cl₂) to dissolve the reactants, followed by an

aqueous solution of sodium hydroxide (0.025 M). The ratio of organic to aqueous phase can

be 1:1.
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Catalyst Addition: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as

tetrabutylammonium chloride (TBAC).

Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction

progress using Thin Layer Chromatography (TLC).

Work-up: Upon completion, separate the organic layer. Wash the organic layer with brine,

dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by

column chromatography on silica gel to yield the final 1,3-dinitro compound.

Henry (Nitroaldol) Reaction
The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between

a nitroalkane and a carbonyl compound (aldehyde or ketone).[5] The dinitromethanide anion

readily adds to the electrophilic carbonyl carbon to form a β-hydroxydinitro compound.

Dinitromethanide Anion
[CH(NO₂)₂]⁻

1. Nucleophilic
Addition

Aldehyde or Ketone
R₂C=O

Alkoxide Intermediate

2. Protonation
(from Solvent/H₃O⁺)

β-Hydroxydinitro Compound

Click to download full resolution via product page

Caption: General mechanism for the Henry (Nitroaldol) reaction.
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Table 3: Conditions and Yields for Henry Reactions

Aldehyde
Base /
Catalyst

Temperatur
e

Time Yield (%) Reference

4-

Nitrobenzalde

hyde

KOH 60 °C 10 min Good [6]

2-

Nitrobenzalde

hyde

L4-Cu(OAc)₂ 25 °C 24 h >99 [3]

Benzaldehyd

e
DBU RT 1 h 84 [7]

Cyclohexano

ne
K₂CO₃ RT 2 h 83 [7]

*Yields are

for reactions

with

nitromethane/

nitroalkanes

as

representativ

e examples.

Protocol 3.2: Base-Catalyzed Henry Reaction

This protocol is based on procedures developed for nitromethane.[6][7]

Reagent Preparation: Prepare a solution of the aldehyde or ketone (1.0 eq) in a suitable

solvent like ethanol or THF.

Reaction Initiation: In a separate flask, dissolve the dinitromethane salt (1.5-2.0 eq) in the

same solvent. If starting with dinitromethane, add a base such as 1,8-

Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃) (catalytic to

stoichiometric amounts) to generate the anion in situ.
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Addition: Slowly add the carbonyl solution to the stirred solution of the dinitromethanide

anion at room temperature or 0 °C.

Reaction: Allow the mixture to stir at room temperature for 1-24 hours, monitoring by TLC.

Work-up: Quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl

solution). Extract the mixture with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and

concentrate. Purify the resulting β-hydroxydinitro compound by column chromatography or

recrystallization.

Alkylation and Halogenation Reactions
The dinitromethanide anion can also react with other electrophiles, such as alkyl halides and

elemental halogens.

Alkylation: The reaction with alkyl halides can be complex. With substrates prone to forming

radical intermediates, such as tertiary halides like 1-haloadamantanes, the reaction can

proceed via a radical nucleophilic substitution (Sʀɴ1) mechanism rather than a simple Sɴ2

pathway.[8] This involves an initial electron transfer to form a radical anion, which then

fragments and propagates a chain reaction.[8]
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Caption: The Sʀɴ1 mechanism for the alkylation of the dinitromethanide anion.

Halogenation: The dinitromethanide anion reacts readily with electrophilic halogens (e.g., Cl₂,

Br₂, I₂) in a straightforward nucleophilic substitution to yield halodinitromethanes. This

reaction is analogous to the α-halogenation of enolates.

Protocol 3.3: General Halogenation of Dinitromethanide

This is a representative protocol based on standard enolate halogenation.[9]

Setup: Dissolve potassium dinitromethanide (1.0 eq) in a suitable aprotic solvent, such as

tetrahydrofuran (THF), in a flask protected from light.
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Cooling: Cool the solution to 0 °C or -78 °C in an ice or dry ice/acetone bath.

Halogen Addition: Slowly add a solution of the halogen (e.g., Bromine, Br₂, 1.0 eq) in the

same solvent dropwise to the stirred dinitromethanide solution.

Reaction: Allow the reaction to stir at low temperature until TLC analysis indicates the

consumption of the starting material.

Work-up: Quench the reaction by adding a solution of sodium thiosulfate (Na₂S₂O₃) to

consume any excess halogen.

Extraction: Add water and extract the product with an organic solvent like diethyl ether.

Purification: Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under

reduced pressure to yield the crude halodinitromethane product, which can be further

purified if necessary.

General Experimental Workflow
The following diagram outlines a typical workflow for conducting reactions involving the

dinitromethanide anion.
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Caption: A typical experimental workflow for dinitromethanide anion reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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